molecular formula C23H18N2O4 B2870726 (2Z)-6-methoxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 330158-60-6

(2Z)-6-methoxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2870726
CAS No.: 330158-60-6
M. Wt: 386.407
InChI Key: ZAVWFYDONZOEIR-BZZOAKBMSA-N
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Description

(2Z)-6-methoxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound with a molecular formula of C23H18N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-methoxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-methoxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for coupling reactions). The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.

    Industry: It may be used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (2Z)-6-methoxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2Z)-6-methoxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide include:

  • 6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide
  • 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)-4H-chromene-4-one

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methoxy-2-(4-phenoxyphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-27-19-11-12-21-15(13-19)14-20(22(24)26)23(29-21)25-16-7-9-18(10-8-16)28-17-5-3-2-4-6-17/h2-14H,1H3,(H2,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVWFYDONZOEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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